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Introduction
Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor

of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of

aldosterone synthesis in the adrenal cortex.[1][2][3] By directly targeting aldosterone

production, baxdrostat represents a promising therapeutic agent for conditions driven by

aldosterone excess, such as resistant hypertension and primary aldosteronism.[3][4] A critical

aspect of the development of any aldosterone synthase inhibitor is its selectivity against the

closely related 11β-hydroxylase (CYP11B1) enzyme, which is essential for cortisol synthesis.

[5] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious adverse effect.

This technical guide provides an in-depth overview of the initial investigations into the off-target

effects of baxdrostat, focusing on its selectivity, preclinical evaluation, and clinical trial findings.

In Vitro Selectivity Profile
The cornerstone of baxdrostat's safety profile is its high selectivity for CYP11B2 over

CYP11B1. This selectivity has been quantified in various in vitro studies.

Data Presentation: In Vitro Selectivity of Aldosterone
Synthase Inhibitors
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Baxdrostat CYP11B2 CYP11B1 13 nmol/L
>1300

nmol/L
>100 [1]

Osilodrosta

t
CYP11B2 CYP11B1 - - ~10 [1]

Fadrozole CYP11B2
CYP11B1,

Aromatase
- - ~6 [1]

Experimental Protocols: In Vitro Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of baxdrostat against

human CYP11B2 and CYP11B1 to quantify its selectivity.

Methodology:

System: A cell-based assay utilizing V79 Chinese hamster lung cells or HEK-293 cells stably

transfected to express either recombinant human CYP11B2 or CYP11B1 is commonly

employed.[1]

Substrate: The natural substrate for both enzymes, 11-deoxycorticosterone, is added to the

cell culture medium.[1]

Inhibitor Addition: The transfected cells are incubated with a range of concentrations of

baxdrostat.[1]

Product Measurement: Following a defined incubation period, the supernatant is collected,

and the levels of the enzymatic products (aldosterone for CYP11B2 and cortisol for

CYP11B1) are quantified.[1]
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Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition

against the logarithm of the inhibitor concentration. The selectivity ratio is then determined by

dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.[1]

Preclinical Investigations in Non-Human Primates
Preclinical studies in cynomolgus monkeys were crucial for evaluating the in vivo selectivity and

potential off-target effects of baxdrostat before human trials.

Data Presentation: Preclinical Findings in Cynomolgus
Monkeys
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Effect on
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Reference

Single Dose,

ACTH
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0.035 mg/kg

to 30 mg/kg

70% to 90%

decrease

No significant

change

Inhibition of

aldosterone

synthesis

without

affecting

ACTH-

induced

cortisol rise.

[2]

4-Week

Repeat Dose

1, 7, and 40

mg/kg

Sustained

suppression

No significant

change at

therapeutic

doses

At high doses

(40 mg/kg),

signs of

dehydration

were

observed,

which were

reversible.

[5]

Experimental Protocols: ACTH Challenge in
Cynomolgus Monkeys
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Objective: To assess the in vivo efficacy and selectivity of baxdrostat by measuring its impact

on adrenocorticotropic hormone (ACTH)-stimulated aldosterone and cortisol production.

Methodology:

Animal Model: Healthy, adult cynomolgus monkeys are used.[2][6]

Acclimatization: Animals are acclimated to housing and handling procedures.

Drug Administration: Baxdrostat is administered orally via gavage at various doses. A

vehicle control group is included.

ACTH Challenge: A bolus intravenous injection of ACTH (e.g., 1 µg/kg) is administered to

stimulate the adrenal glands.

Blood Sampling: Blood samples are collected at baseline (pre-drug), pre-ACTH, and at

multiple time points post-ACTH challenge (e.g., 15, 30, 60, and 120 minutes).

Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using

validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Analysis: The changes in aldosterone and cortisol levels from baseline and in response to

the ACTH challenge are compared between the baxdrostat-treated and control groups.

Clinical Investigations of Off-Target Effects
Clinical trials in healthy volunteers and patients with hypertension have been instrumental in

confirming the selectivity of baxdrostat and characterizing its safety profile in humans.

Data Presentation: Key Clinical Trial Findings on Off-
Target Effects
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Phase I
Healthy

Volunteers

0.5, 1.5,

2.5, 5.0 mg
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ascending

doses)

Dose-

dependent

reduction

(51-73%

decrease

on day 10)

No

meaningful

impact

Mild, dose-

dependent

decreases

in plasma

sodium

and

increases

in

potassium.

[7]
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(Phase II)
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Dose-

dependent
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mmol/L) in
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adrenocorti
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y.

[8]
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(Phase II)

Uncontrolle

d
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0.5, 1.0,

2.0 mg

All doses

reduced

serum

aldosteron

e

Not
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stated, but

implied no

effect

Hyperkale

mia in a

small

percentage

of patients.

[9]

BaxHTN

(Phase III)
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d or

Resistant
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1.0, 2.0 mg Significant

reduction

No
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ed safety

findings
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mmol/L)

occurred in

2.3%

[10]
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participants

. No

adrenocorti

cal

insufficienc
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Experimental Protocols: Clinical Trial Endpoints for Off-
Target Effects
Objective: To evaluate the safety and tolerability of baxdrostat, with a specific focus on

potential off-target hormonal and metabolic effects.

Methodology:

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[9]

[10][11]

Participant Selection: Inclusion and exclusion criteria are rigorously defined for the target

patient population (e.g., specific blood pressure levels, number of background

antihypertensive medications).[9][11][12]

Assessments:

Hormone Levels: Plasma and/or urine concentrations of aldosterone, cortisol, and their

precursors are measured at baseline and at various time points throughout the study.[6][7]

Validated assays such as HPLC-MS/MS are used for accurate quantification.

Electrolytes: Serum sodium and potassium levels are closely monitored.

Adverse Event Monitoring: All adverse events are recorded and assessed for their

potential relationship to the study drug. Special attention is given to signs and symptoms

of adrenal insufficiency (e.g., fatigue, dizziness, hypotension).
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Statistical Analysis: A detailed statistical analysis plan is pre-specified to compare the

incidence of adverse events and changes in laboratory parameters between the baxdrostat
and placebo groups.[10]

Visualizations
Signaling Pathway: Steroidogenesis in the Adrenal
Cortex
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Click to download full resolution via product page

Caption: Steroidogenesis pathway showing Baxdrostat's selective inhibition of CYP11B2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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